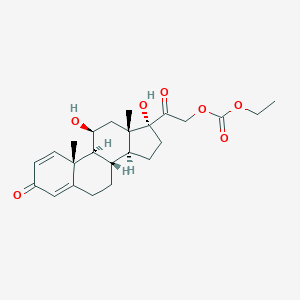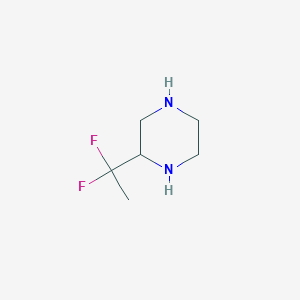
2-(1,1-Difluoroethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Difluoroethyl)piperazine, commonly known as DFEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEP is a piperazine derivative that is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants.
Mecanismo De Acción
The mechanism of action of DFEP is not well understood. However, it is believed that DFEP acts as a dopamine D2 receptor antagonist, which may be responsible for its antipsychotic and antidepressant effects. DFEP may also act as a GABA receptor agonist, which may be responsible for its anticonvulsant effects.
Efectos Bioquímicos Y Fisiológicos
DFEP has been shown to have various biochemical and physiological effects. DFEP has been shown to have antipsychotic, antidepressant, and anticonvulsant effects in animal models. DFEP has also been shown to have sedative and anxiolytic effects. DFEP has been shown to increase dopamine and serotonin levels in the brain, which may be responsible for its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFEP has several advantages for lab experiments. DFEP is readily available and can be synthesized using different methods. DFEP is stable under normal laboratory conditions and can be stored for long periods without degradation. However, DFEP has some limitations for lab experiments. DFEP is highly reactive and can react with other compounds in the lab, which may affect the results of the experiment. DFEP is also toxic and requires careful handling.
Direcciones Futuras
DFEP has several potential future directions. DFEP can be used as a building block in the synthesis of new drugs with improved therapeutic efficacy and fewer side effects. DFEP can also be used in the synthesis of new polymers and materials with improved properties. DFEP can also be used in the development of new imaging agents for diagnostic purposes. Further research is needed to fully understand the mechanism of action of DFEP and its potential applications in various fields.
Conclusion:
In conclusion, DFEP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEP is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. DFEP has also been used in the synthesis of polymers and materials. DFEP has several advantages for lab experiments, but also has some limitations. DFEP has several potential future directions, including the development of new drugs, polymers, and materials. Further research is needed to fully understand the mechanism of action of DFEP and its potential applications in various fields.
Aplicaciones Científicas De Investigación
DFEP has been studied extensively for its potential applications in various fields, including medicinal chemistry, polymer chemistry, and material science. DFEP is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. DFEP has also been used in the synthesis of polymers and materials, such as polyurethanes and polyamides.
Propiedades
Número CAS |
111781-50-1 |
|---|---|
Nombre del producto |
2-(1,1-Difluoroethyl)piperazine |
Fórmula molecular |
C6H12F2N2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2-(1,1-difluoroethyl)piperazine |
InChI |
InChI=1S/C6H12F2N2/c1-6(7,8)5-4-9-2-3-10-5/h5,9-10H,2-4H2,1H3 |
Clave InChI |
NDQXSRKVNSUVEW-UHFFFAOYSA-N |
SMILES |
CC(C1CNCCN1)(F)F |
SMILES canónico |
CC(C1CNCCN1)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




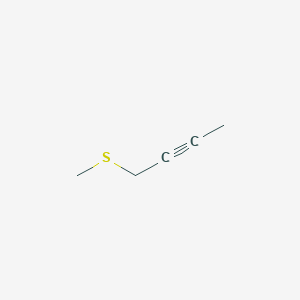
![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)
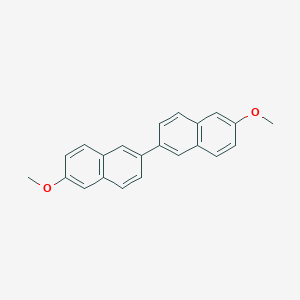


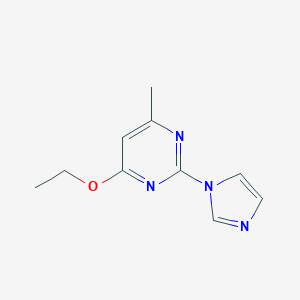

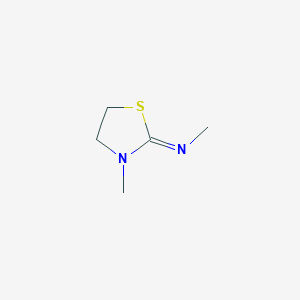
![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

